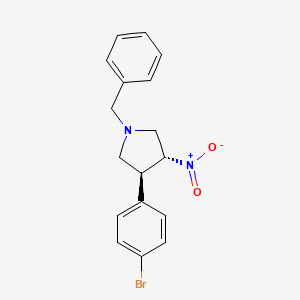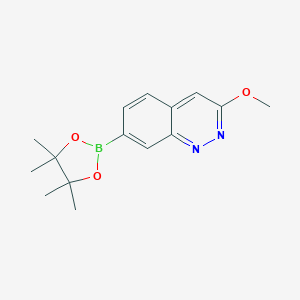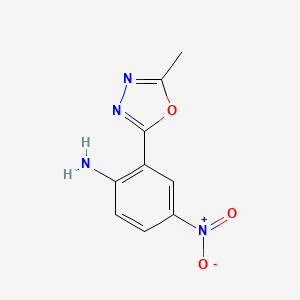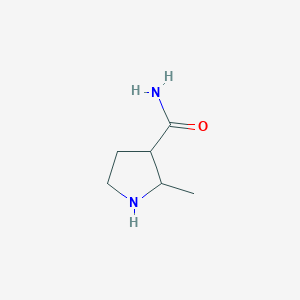
2-Methylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrrolidine-3-carboxamide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a methyl group at the second position and a carboxamide group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent like methanol and a catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a column packed with a catalyst like Raney® nickel, using a low boiling point alcohol such as 1-propanol at high temperatures . This approach offers advantages in terms of reaction time, safety, and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpyrrolidine-3-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with proteins, affecting their function . Molecular docking studies have shown that it can interact with gamma tubulin, suggesting a potential anticancer mechanism .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: 2-Methylpyrrolidine-3-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrolidine ring. This structural feature enhances its biological activity and selectivity compared to other pyrrolidine derivatives . For example, pyrrolidine-2-one lacks the carboxamide group, which reduces its ability to form hydrogen bonds with target proteins .
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-4-5(6(7)9)2-3-8-4/h4-5,8H,2-3H2,1H3,(H2,7,9) |
InChI-Schlüssel |
JSTGKFVPMGCPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCN1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


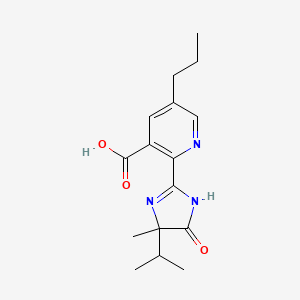
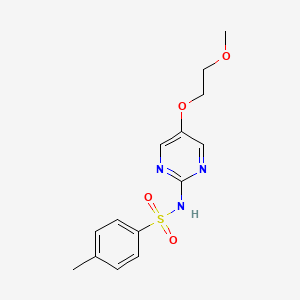
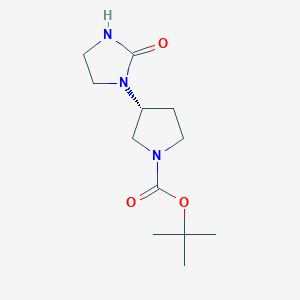
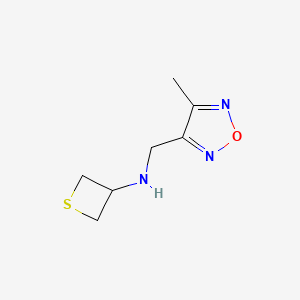
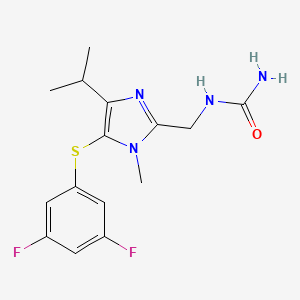
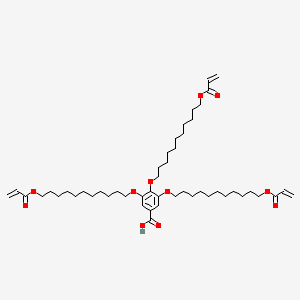
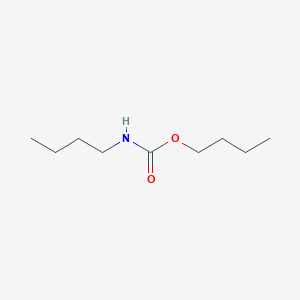
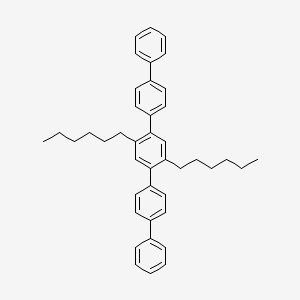
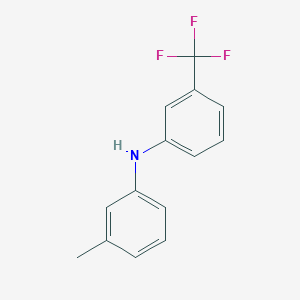
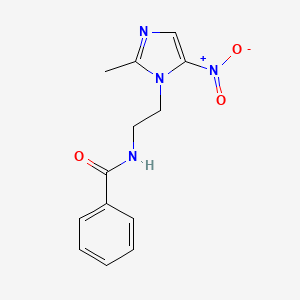
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
